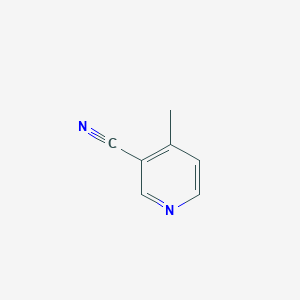

3-Ciano-4-metilpiridina

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3-Cyano-4-methylpyridine and its derivatives involves various chemical strategies, showcasing the versatility of this compound. One approach includes the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts, yielding 2-chloro-3-amino-4-methylpyridine as a key intermediate in a scalable and commercially valuable process (Ge et al., 2011). This method highlights the compound's role in synthesizing clinically relevant molecules such as Nevirapine.

Molecular Structure Analysis

The molecular and crystal structure of 3-Cyano-4-methylpyridine derivatives has been elucidated through various analytical techniques, including X-ray diffraction analysis. For instance, the crystal structure of related compounds reveals the molecule's ability to engage in hydrogen bonding and weak intermolecular interactions, which are crucial for the development of polymeric chains and the stabilization of the crystal structure (Kubiak, Janczak, & Śledź, 2002).

Chemical Reactions and Properties

3-Cyano-4-methylpyridine acts as a versatile ligand in coordination chemistry, forming complexes with transition metals. Its ability to act as a monodentate or bidentate ligand via its nitrogen atoms allows for the construction of various coordination polymers with interesting magnetic and structural properties (Zhao et al., 2017). These complexes have been studied for their synthesis, structures, and potential applications in catalysis and material science.

Aplicaciones Científicas De Investigación

Actividad antiproliferativa

Se ha informado que los derivados de 3-Ciano-4-metilpiridina poseen diversas actividades farmacológicas . Se evalúan varios de los compuestos recién sintetizados por su actividad antitumoral contra HEPG2 y se estudió su relación estructura-actividad (SAR) . Los resultados revelaron que los derivados de piridina tienen una actividad antitumoral prometedora contra la línea celular de carcinoma hepático (HEPG2), en comparación con el fármaco de referencia, la doxorrubicina .

Propiedades antihipertensivas

Se encontró que las cianopiridinas sustituidas, incluida la this compound, tenían propiedades antihipertensivas .

Propiedades antiinflamatorias y analgésicas

Se ha demostrado que la this compound tiene propiedades antiinflamatorias y analgésicas .

Actividad cardiotónica

Este compuesto también se ha asociado con la actividad cardiotónica .

Actividad antimicrobiana

La this compound ha demostrado actividad antimicrobiana .

Actividad anticancerígena

La this compound se ha asociado con actividades anticancerígenas . Algunos derivados de piridina se contemplaron por su acción inhibidora de la topoisomerasa y su citotoxicidad contra algunas líneas celulares de crecimiento maligno humano, lo que los marca como nuevos agentes anticancerígenos .

Síntesis a gran escala de ácido 4-metilnicotínico

Se ha desarrollado un proceso eficiente para la síntesis a gran escala de ácido 4-metilnicotínico. La ruta sintética utilizó 2,6-dicloro-4-metilnicotinonitrilo como material de partida, que estaba disponible comercialmente <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024

Safety and Hazards

3-Cyano-4-methylpyridine is harmful if swallowed and causes skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of water .

Mecanismo De Acción

Target of Action

It is known to be used as an intermediate in the synthesis of various pharmaceutical compounds .

Mode of Action

It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may interact with a transition metal catalyst, such as palladium, to form new carbon-carbon bonds .

Biochemical Pathways

In the context of sm cross-coupling reactions, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of various complex organic molecules .

Result of Action

As an intermediate, its primary role is in the synthesis of other compounds, including inhibitors and anticancer agents . The effects of these final products would depend on their specific mechanisms of action.

Propiedades

IUPAC Name |

4-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-9-5-7(6)4-8/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAPHZHNODDMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70281046 | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5444-01-9 | |

| Record name | 4-Methyl-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5444-01-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 19882 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005444019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5444-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19882 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Cyano-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70281046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

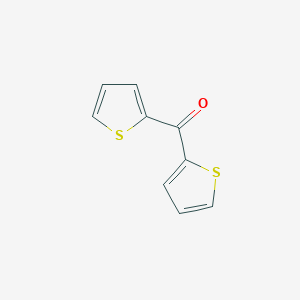

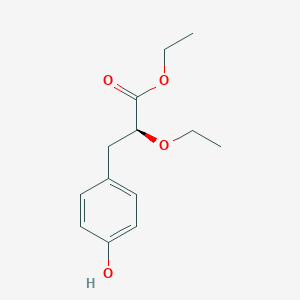

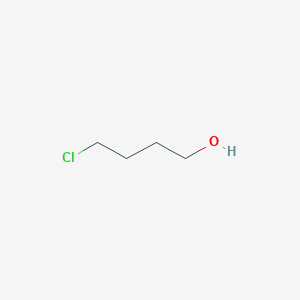

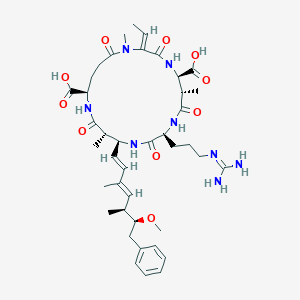

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B43202.png)